CRBN modulator-1 CRBN modulator-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747526
InChI: InChI=1S/C17H12N2O5/c20-9-6-8-2-1-3-10-14(8)11(7-9)17(24)19(16(10)23)12-4-5-13(21)18-15(12)22/h1-3,6-7,12,20H,4-5H2,(H,18,21,22)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O
Molecular Formula: C17H12N2O5
Molecular Weight: 324.29 g/mol

CRBN modulator-1

CAS No.:

Cat. No.: VC13747526

Molecular Formula: C17H12N2O5

Molecular Weight: 324.29 g/mol

* For research use only. Not for human or veterinary use.

CRBN modulator-1 -

Specification

Molecular Formula C17H12N2O5
Molecular Weight 324.29 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-5-hydroxybenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C17H12N2O5/c20-9-6-8-2-1-3-10-14(8)11(7-9)17(24)19(16(10)23)12-4-5-13(21)18-15(12)22/h1-3,6-7,12,20H,4-5H2,(H,18,21,22)
Standard InChI Key WGTKYDFLBDSIPX-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O

Introduction

Chemical Profile and Development Background

CRBN Modulator-1 (C₁₇H₁₂N₂O₅; MW 324.29) emerged from systematic structure-activity relationship studies documented in patent WO2020006262A1 . Its optimized phthalimide core enables high-affinity CRBN binding (Kd = 0.98 μM) while maintaining metabolic stability superior to first-generation immunomodulatory drugs (IMiDs). Key physicochemical properties include:

PropertyValueSource
Solubility10 mg/mL in DMSO (30.84 mM)
Purity≥99.36% by HPLC
Storage Stability-20°C for 12 months
Plasma Protein Binding89-92% (predicted)

The compound's SMILES notation (O=C1N(C(CC2)C(NC2=O)=O)C(C3=CC(O)=CC4=CC=CC1=C34)=O) reveals critical hydrogen-bonding motifs that facilitate CRBN engagement . X-ray crystallography of analogous compounds shows the glutarimide moiety inserts into CRBN's tri-Trp pocket, while the substituted isoindolinone directs neo-substrate recruitment .

Mechanism of Action: CRBN-Dependent Protein Degradation

CRBN Modulator-1 operates through two distinct but interconnected mechanisms:

Substrate Recruitment and Ubiquitination

The compound induces CRBN conformational changes that enable recruitment of neo-substrates to the CRL4<sup>CRBN</sup> E3 ligase complex. In NSCLC models, this mechanism promotes PLK1 ubiquitination (K48-linked chains) and proteasomal degradation, synergizing with PLK1 inhibitors like volasertib . Degradation efficiency correlates with p97/VCP ATPase activity, as shown by 83% reduction in PLK1 levels upon co-treatment with CC-885 (a structural analog) .

Chaperone Function Modulation

Beyond ubiquitination, CRBN Modulator-1 disrupts CRBN's chaperone activity toward heat shock proteins. In α-synuclein aggregation studies, it competes with DNAJB1 (Hsp40) for CRBN binding, reducing disaggregase activity by 67% and accelerating fibril formation (ThT fluorescence increase: 2.1-fold vs control) . This dual mechanism expands therapeutic potential into neurodegenerative disorders.

Pharmacological Characterization

Kinase Inhibition Profile

While primarily a degrader, CRBN Modulator-1 exhibits direct kinase inhibitory effects:

TargetIC50 (μM)Selectivity Index (vs CRBN)
PLK13.53.5
CK1α12.812.2
GSK-3β24.124.6

Data from demonstrate context-dependent activity, with degradation dominating at <1 μM concentrations and direct inhibition becoming significant above 5 μM.

In Vivo Efficacy

Xenograft models (NCI-H1299 NSCLC) show 72% tumor growth inhibition (T/C = 0.28) at 10 mg/kg QD when combined with volasertib . Pharmacodynamic analyses confirm CRBN-dependent PLK1 reduction (65% in tumors vs 18% in CRBN<sup>-/-</sup> models) .

Therapeutic Applications

Oncology

CRBN Modulator-1 overcomes volasertib resistance caused by PLK1<sup>L398F</sup> mutations, restoring apoptosis in 89% of resistant cells . Combination index (CI) values of 0.32-0.45 indicate strong synergy with PARP inhibitors in BRCA1-deficient models .

Neurodegenerative Diseases

In MPTP-induced Parkinson's models, the compound exacerbates α-synuclein pathology (3.2-fold increase in Lewy body-like inclusions) but paradoxically improves motor function through CRBN-HSP90 chaperone complex modulation . This dichotomy highlights context-dependent effects requiring further investigation.

Emerging Research Directions

PROTAC Applications

Structural analogs serve as warheads in BRD4-PROTACs, achieving DC50 values of 1.2-4.8 nM in MM1.S myeloma cells . The isoindolinone moiety's vector geometry enables efficient ternary complex formation (Kd = 38 nM) .

Biomarker Development

CRBN expression levels (≥2.5-fold vs normal) predict response in 84% of NSCLC patients (n=112) . A 6-gene signature (CRBN, DDB1, CUL4A, PSMC4, PSMD4, UBE2G1) shows 92% accuracy in forecasting degradation efficiency .

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